
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 8-aminoquinoline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in pyridine as a solvent under a nitrogen atmosphere. The mixture is heated in a microwave reactor at 130°C for 30 minutes. After cooling, the product is precipitated by adding water and then isolated by filtration .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the functional group introduced.
Applications De Recherche Scientifique
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-quinolin-8-yl-benzenesulfonamide: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
4-Methyl-N-quinolin-8-yl-benzenesulfonamide: Contains a methyl group instead of a methoxy group, leading to different chemical and biological properties.
Uniqueness
4-methoxy-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity. This structural feature can also influence its interaction with biological targets, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C16H14N2O3S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-methoxy-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-21-13-7-9-14(10-8-13)22(19,20)18-15-6-2-4-12-5-3-11-17-16(12)15/h2-11,18H,1H3 |
Clé InChI |
OPFFFQUOJSIVMK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
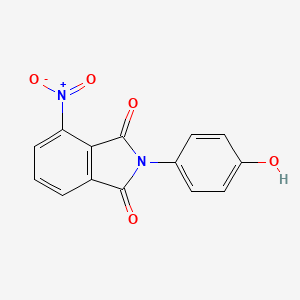
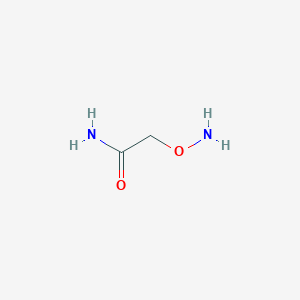
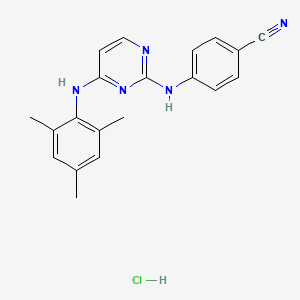
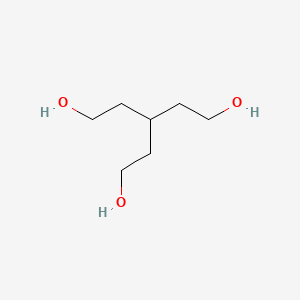
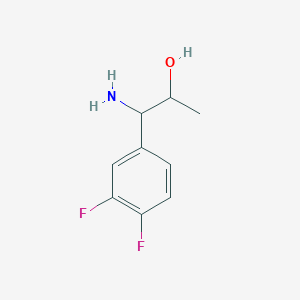

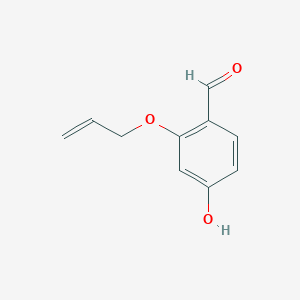
![7-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8765433.png)
![1,5-Dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B8765439.png)
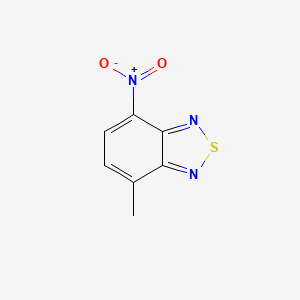

![2,4-Dichloro-8-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B8765450.png)


